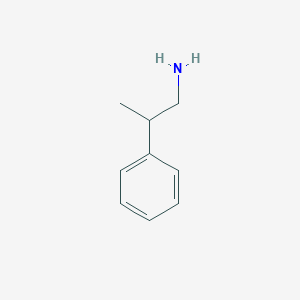
2-Phénylpropylamine
Vue d'ensemble
Description
2-Phenylpropylamine is a structural fragment found in various compounds with diverse biological activities. It is a common moiety in many centrally-acting agents, which can exhibit different behavioral effects, such as stimulant or hallucinogenic properties, depending on their specific structural derivatives .
Synthesis Analysis
The synthesis of compounds containing the 2-phenylpropylamine unit can be achieved through various methods. For instance, the synthesis of 2-phenyl-3-aminopyridine, a related compound, was performed using an imine as a protecting group for an aminopyridine. This process involved the in situ protection of 2-chloro-3-aminopyridine with benzaldehyde, followed by Suzuki coupling with phenylboronic acid and subsequent acid hydrolysis, yielding the target compound efficiently from commercially available materials . Additionally, optically pure phenethylamines with the phenylpropylamine structure were synthesized, showing potential analgesic activities .
Molecular Structure Analysis
The molecular structure of compounds with the 2-phenylpropylamine motif can be quite complex and diverse. For example, the structures of certain triarylamines were determined by single-crystal X-ray diffraction analysis, revealing twisted paddle-like structures with a nitrogen atom as the linking center . Similarly, the structure of a synthesized 2-(phenylsulfonyl)amino pyridine was elucidated using spectroscopic techniques .
Chemical Reactions Analysis
Compounds containing the 2-phenylpropylamine unit can participate in various chemical reactions. Cyclometallation reactions of 2-phenylpyridine with palladium(II) compounds have been investigated, leading to both cyclometallated and non-cyclometallated complexes depending on the reaction conditions . Moreover, 2-(phenylthio)phenols were synthesized via tandem copper(I)-catalyzed C-S coupling/C-H functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the 2-phenylpropylamine structure are influenced by their molecular structure and substituents. For instance, a series of dipyrenyl-based triarylamines exhibited green fluorescence emissions with high quantum yields and were thermally stable with decomposition temperatures above 355 °C . The electrochromic properties of polymers synthesized from dithienylpyrrole with different triarylamine units, including the 2-phenylpropylamine unit, showed good reversible multicolor changes in the visible and NIR region .
Applications De Recherche Scientifique
Pharmacologie : Agent antihypotenseur
Le 2-Phénylpropylamine a été identifié comme ayant un rôle d'agent antihypotenseur . Il peut être utilisé pour augmenter la pression artérielle en cas d'hypotension. Cette application est particulièrement pertinente dans les milieux cliniques où les patients peuvent souffrir d'une pression artérielle basse due à diverses affections ou interventions chirurgicales.
Synthèse organique : Intermédiaire pour les produits pharmaceutiques
Ce composé est utilisé dans la synthèse de divers produits pharmaceutiques . Il sert d'intermédiaire dans la production de médicaments qui peuvent avoir différents effets thérapeutiques. La possibilité d'intégrer ce composé dans des molécules plus grandes et plus complexes le rend précieux dans le développement de médicaments.
Biochimie : Agoniste du TAAR1
Le this compound agit comme un agoniste du récepteur associé aux amines traces 1 (TAAR1) . Ce rôle biochimique suggère des applications potentielles dans l'étude des processus neurologiques et le développement de traitements pour les troubles liés à l'activité du TAAR1.
Applications industrielles : Synthèse de produits chimiques fins
Dans les applications industrielles, le this compound est impliqué dans la synthèse de produits chimiques fins. Ces produits chimiques servent de précurseurs ou d'intermédiaires dans la fabrication d'une large gamme de produits, notamment des colorants, des parfums et des matériaux de pointe .
Mécanisme D'action
Target of Action
2-Phenylpropylamine, also known as 2-phenylpropan-1-amine, primarily targets the Trace Amine Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in monoaminergic systems within the central nervous system .
Mode of Action
2-Phenylpropylamine acts as an agonist at the TAAR1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to TAAR1, 2-Phenylpropylamine stimulates the receptor, which leads to a series of reactions in the cell .
Biochemical Pathways
The activation of TAAR1 by 2-Phenylpropylamine leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, appetite, and the body’s response to stress .
Pharmacokinetics
It is known that phenethylamines, a class of compounds to which 2-phenylpropylamine belongs, are primarily metabolized by monoamine oxidase enzymes . This metabolism can affect the bioavailability of 2-Phenylpropylamine, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The activation of TAAR1 by 2-Phenylpropylamine and the subsequent release of neurotransmitters can lead to various physiological effects. For instance, increased levels of dopamine and norepinephrine can lead to heightened alertness and increased energy, while changes in serotonin levels can affect mood .
Action Environment
The action, efficacy, and stability of 2-Phenylpropylamine can be influenced by various environmental factors. For instance, the presence of other substances that can also bind to TAAR1 may affect the ability of 2-Phenylpropylamine to activate this receptor. Additionally, factors that affect the function of monoamine oxidase enzymes, such as genetic variations or the presence of monoamine oxidase inhibitors, can influence the metabolism and hence the bioavailability of 2-Phenylpropylamine .
Safety and Hazards
2-Phenylpropylamine is classified as a dangerous substance. It causes severe skin burns and eye damage. It is also a combustible liquid . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXORVIZLPOGIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870630 | |
| Record name | 2-Phenyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
582-22-9 | |
| Record name | (±)-2-Phenylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methylphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpropylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beta-methylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XL7O3V13L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)
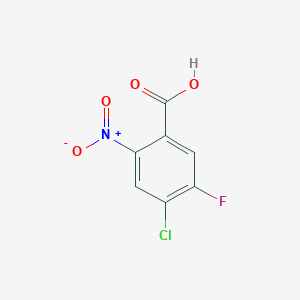
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
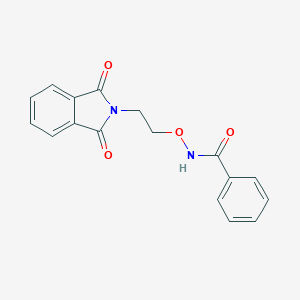
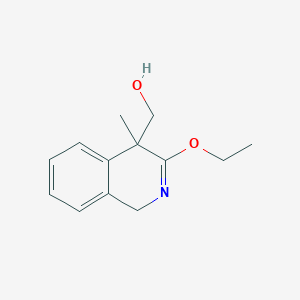
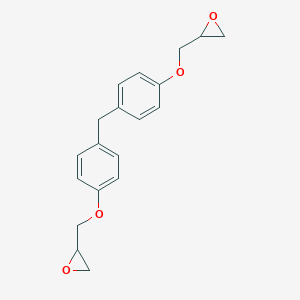

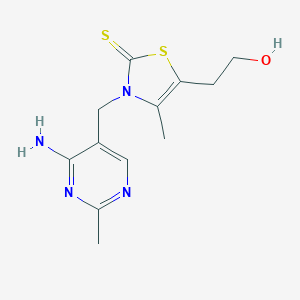
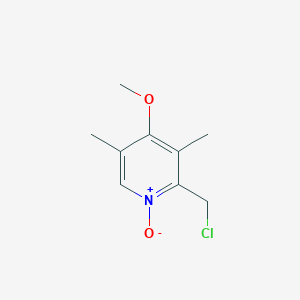
![N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide](/img/structure/B128588.png)
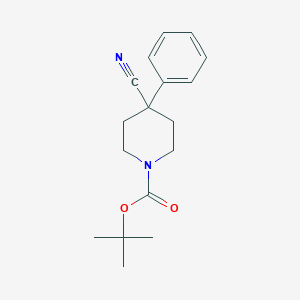

![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide](/img/structure/B128596.png)
